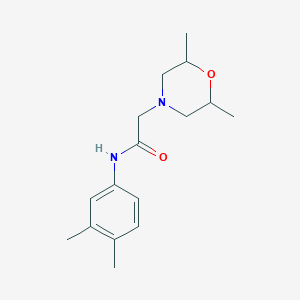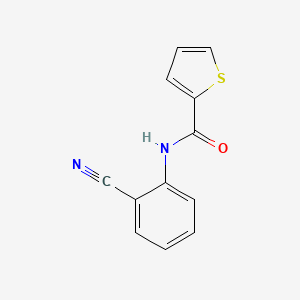![molecular formula C17H20N2O4S B5496533 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5496533.png)
5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first developed by Bayer Pharmaceuticals and is currently marketed as Nexavar.
Mechanism of Action
5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 43-9006 inhibits the activity of several kinases that are involved in tumor growth and angiogenesis. Specifically, it inhibits the activity of RAF, which is a key component of the MAPK/ERK pathway that is involved in cell proliferation and survival. This compound 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the activity of several kinases that are involved in tumor growth and angiogenesis, which can lead to the inhibition of tumor growth and angiogenesis. This compound 43-9006 has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 43-9006 is that it has been extensively studied for its potential use in cancer treatment. It has been tested in clinical trials and has shown promising results in the treatment of several types of cancer. However, one limitation of this compound 43-9006 is that it has been shown to have off-target effects, which can lead to toxicity. It is important to carefully monitor the dosage and administration of this compound 43-9006 in order to minimize these off-target effects.
Future Directions
There are several future directions for the study of 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 43-9006. One direction is to further investigate its mechanism of action and its effects on tumor growth and angiogenesis. Another direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is a need to develop more specific and targeted inhibitors of RAF, VEGFR, and PDGFR in order to minimize off-target effects and improve the efficacy of cancer treatment.
Synthesis Methods
5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 43-9006 is synthesized through a multi-step process that involves the reaction of 2,4-dimethylaniline with chlorosulfonic acid to form 2,4-dimethylphenylamine sulfate. The resulting product is then reacted with sodium hydroxide to form the free amine. The free amine is then reacted with 2-methoxy-N-methylbenzamide in the presence of a coupling agent to form this compound 43-9006.
Scientific Research Applications
5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in tumor growth and angiogenesis, including RAF, VEGFR, and PDGFR. This compound 43-9006 has been tested in clinical trials for the treatment of several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
properties
IUPAC Name |
5-[(2,4-dimethylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11-5-7-15(12(2)9-11)19-24(21,22)13-6-8-16(23-4)14(10-13)17(20)18-3/h5-10,19H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPGXDAEYQIYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-nitro-2-furyl)acrylonitrile](/img/structure/B5496453.png)
![N-(3-methoxypropyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5496463.png)

![N,N-dimethyl-7-(4-methyl-1-naphthoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5496480.png)

![4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5496483.png)

![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5496496.png)
![2-[(4-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5496509.png)
![5-[(3-fluorophenoxy)methyl]-N-(3-hydroxypropyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5496516.png)
![7-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5496526.png)

![2-[2-(3-bromophenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5496534.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(3-thienylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5496536.png)